molecular formula C16H12BrNO4S B12888520 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione CAS No. 90455-57-5

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B12888520
CAS No.: 90455-57-5
M. Wt: 394.2 g/mol
InChI Key: FOQVDMBQFXGOAJ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione is an organic compound that features a bromobenzene sulfonyl group attached to a pyrrolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromobenzene moiety can participate in aromatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromobenzene sulfonyl group and a pyrrolidine-2,5-dione ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

90455-57-5

Molecular Formula

C16H12BrNO4S

Molecular Weight

394.2 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H12BrNO4S/c17-11-6-8-13(9-7-11)23(21,22)14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

FOQVDMBQFXGOAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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